molecular formula C15H17ClN4O2 B2815765 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1209243-08-2

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Cat. No.: B2815765
CAS No.: 1209243-08-2
M. Wt: 320.78
InChI Key: MELOVSISXICENK-UHFFFAOYSA-N
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Description

N1-(3-Chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 3-chloro-2-methylphenyl group at the N1 position and a 2-(2-methylimidazol-1-yl)ethyl substituent at N2. Oxalamides are versatile scaffolds known for diverse applications, including flavor enhancement (e.g., umami agonists) , enzyme inhibition, and antiviral activity .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-10-12(16)4-3-5-13(10)19-15(22)14(21)18-7-9-20-8-6-17-11(20)2/h3-6,8H,7,9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELOVSISXICENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the imidazole moiety may interact with metal ions in enzyme active sites, inhibiting their function. The chlorinated aromatic ring can also participate in hydrophobic interactions with protein targets, affecting their stability and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name (Structure) N1 Substituent N2 Substituent Key Features/Applications Reference
Target Compound 3-Chloro-2-methylphenyl 2-(2-Methyl-1H-imidazol-1-yl)ethyl Potential receptor binding (imidazole) -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33)
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) 4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl CD4-mimetic; vaccine adjuvant
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Synthetic intermediate; 35% yield
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy High purity (>90%); catalytic studies
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluoro-pyridyl-carbamoyl High melting point (260–262°C)

Key Observations :

  • Substituent Diversity : The target compound’s 3-chloro-2-methylphenyl group contrasts with S336’s dimethoxybenzyl (electron-donating) and BNM-III-170’s chloro-fluorophenyl (electron-withdrawing) groups. These substitutions influence solubility, bioavailability, and target affinity .
  • Imidazole vs. Pyridine/Heterocycles : The imidazole group in the target compound may enhance metal coordination or hydrogen bonding compared to pyridine (S336) or adamantyl (compound 6) .
  • Steric Effects : Bulky substituents like adamantyl (compound 6) or indenyl (BNM-III-170) may hinder binding in certain applications, whereas smaller groups (e.g., methoxyphenethyl in compound 17) improve synthetic accessibility .

Yield Trends :

  • Yields vary widely (23–52%), influenced by substituent reactivity and purification challenges. For instance, compound 18 (52% yield) benefits from fluorine’s electron-withdrawing effects enhancing reactivity .

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of oxalamide compounds exhibit notable antimicrobial properties. A study evaluating similar oxalamides found that compounds with imidazole rings demonstrated enhanced activity against gram-positive bacteria and mycobacteria. For instance, the compound's structural analogs showed efficacy comparable to established antibiotics such as ampicillin and isoniazid .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against Gram-positive BacteriaActivity Against MycobacteriaComparable to Antibiotics
N1-(3-chloro-2-methylphenyl)-...ModerateHighYes
4-chlorocinnamanilidesHighModerateYes

Cytotoxicity Studies

The cytotoxic profile of this compound has been assessed in various cancer cell lines. The results indicate a selective cytotoxic effect on cancer cells while sparing normal cells, suggesting a potential therapeutic window for targeted cancer treatments.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)12.55
MCF-7 (Breast Cancer)10.06
Normal Fibroblasts>100-

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis: Similar compounds have shown the ability to interfere with DNA replication in bacterial cells.
  • Disruption of Cell Membrane Integrity: The imidazole moiety may enhance membrane permeability, leading to cell lysis.
  • Targeting Specific Enzymes: The oxalamide group may interact with specific enzymes involved in metabolic pathways critical for bacterial survival.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, indicating potent activity against resistant strains .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, it induced apoptosis in HeLa cells through caspase activation pathways, which was confirmed by flow cytometry analysis .

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